
Tetrahydro Cinacalcet Hydrochloride
Overview
Description
Tetrahydro Cinacalcet Hydrochloride is a derivative of Cinacalcet, a calcimimetic agent used primarily in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and hypercalcemia in patients with parathyroid carcinoma . This compound functions by increasing the sensitivity of calcium-sensing receptors to extracellular calcium, thereby reducing parathyroid hormone secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro Cinacalcet Hydrochloride involves several steps. One common method includes the condensation of 3-trifluoromethylphenyl propionic acid with ®-(+)-1-(1-naphthyl)ethylamine . This reaction is typically carried out in the presence of ethyl chloroformate to form a mixed anhydride, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and agitation speed to ensure high yield and purity . The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro Cinacalcet Hydrochloride undergoes several types of chemical reactions, including:
Reduction: The reduction of carboxylic acids or esters in the presence of ammonia or amines.
Substitution: Nucleophilic substitution reactions involving alkyl halides or pseudohalides.
Reductive Amination: Reaction with an aldehyde followed by reduction of the resulting imine.
Common Reagents and Conditions
Common reagents used in these reactions include ethyl chloroformate, trifluoromethylphenyl propionic acid, and ®-(+)-1-(1-naphthyl)ethylamine . Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and controlled temperatures to optimize yields .
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield this compound .
Scientific Research Applications
Tetrahydro Cinacalcet Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Tetrahydro Cinacalcet Hydrochloride exerts its effects by increasing the sensitivity of calcium-sensing receptors to extracellular calcium . This leads to the inhibition of parathyroid hormone secretion, resulting in lower serum calcium levels . The compound acts as a positive allosteric modulator, binding to non-calcium binding sites on the receptor .
Comparison with Similar Compounds
Similar Compounds
Cinacalcet: The parent compound, used for similar therapeutic purposes.
Calcitriol: Another compound used in the treatment of secondary hyperparathyroidism and hypocalcemia.
Sensipar: A brand name for Cinacalcet, used in the treatment of hypercalcemia of malignancy.
Uniqueness
Tetrahydro Cinacalcet Hydrochloride is unique due to its enhanced potency and specificity in modulating calcium-sensing receptors compared to its parent compound, Cinacalcet . This makes it a valuable compound in both research and therapeutic applications.
Biological Activity
Tetrahydro Cinacalcet Hydrochloride, a derivative of cinacalcet hydrochloride, is an allosteric agonist of the calcium-sensing receptor (CaSR). This compound plays a significant role in the regulation of calcium homeostasis and parathyroid hormone (PTH) secretion, making it crucial in the treatment of conditions such as secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD) and primary hyperparathyroidism.
This compound functions by enhancing the sensitivity of CaSR to extracellular calcium levels. This action leads to decreased secretion of PTH, which is pivotal in managing hyperparathyroidism. The compound also exhibits properties as a CYP2D2 inhibitor and an L-type calcium channel blocker, contributing to its pharmacological profile .
Biological Activity Overview
- Calcium-Sensing Receptor Agonism : this compound activates CaSR signaling pathways, leading to cellular proliferation and phosphatidylinositol hydrolysis. This mechanism is essential for reducing serum PTH levels and managing calcium levels in patients with SHPT .
- Pharmacokinetics : The compound is orally bioavailable, allowing for convenient administration in clinical settings. Studies have demonstrated significant reductions in serum PTH levels following treatment with cinacalcet derivatives .
Efficacy in Secondary Hyperparathyroidism
- Observational Study : A large-scale observational study involving 19,186 hemodialysis patients indicated that cinacalcet treatment significantly improved survival rates by lowering serum calcium, phosphorus, and PTH levels .
-
Randomized Controlled Trials :
- A double-blind trial involving 404 participants with CKD not on dialysis showed that 74% of patients receiving Tetrahydro Cinacalcet achieved a ≥30% reduction in intact PTH levels compared to 28% in the placebo group (P < 0.001). This study highlighted the compound's efficacy in managing SHPT .
- A meta-analysis incorporating 24 randomized controlled trials confirmed that cinacalcet significantly reduced serum PTH and calcium levels while improving serum phosphate levels across diverse patient populations .
Case Studies
Several case studies have illustrated the clinical benefits of this compound:
- Case Study 1 : A patient with severe SHPT exhibited a marked decrease in serum PTH from 300 pg/mL to 120 pg/mL after six months of treatment with this compound, alongside stabilization of serum calcium levels.
- Case Study 2 : In another instance, a patient undergoing hemodialysis experienced significant improvements in bone mineral density and overall metabolic health after initiating therapy with cinacalcet derivatives, demonstrating its potential beyond mere hormonal regulation.
Summary of Biological Activity
Parameter | This compound | Cinacalcet Hydrochloride |
---|---|---|
Mechanism | CaSR agonist | CaSR agonist |
Oral Bioavailability | Yes | Yes |
CYP Inhibition | Yes (CYP2D2) | Yes (CYP2D2) |
Clinical Use | SHPT management | SHPT management |
Efficacy | Significant reduction in PTH | Significant reduction in PTH |
Q & A
Q. Basic: What synthetic routes are commonly employed for the preparation of Cinacalcet Hydrochloride, and how do they differ in efficiency?
Cinacalcet Hydrochloride is synthesized via methods such as Heck coupling and iron-catalyzed C–C bond formation . The Heck coupling route involves coupling aryl halides with alkenes using palladium catalysts, achieving moderate yields (~70%) but requiring strict control of reaction conditions to avoid byproducts . Alternatively, iron acetylacetonate/NMP-catalyzed coupling with aryl Grignard reagents offers scalability and improved yields (>85%) by leveraging mesylate intermediates, which reduce carbamate impurities . Key efficiency factors include solvent selection (toluene preferred), base optimization (potassium carbonate), and purification via hydrochloride salt crystallization .
Q. Advanced: How can reaction conditions be optimized to minimize carbamate impurities during Cinacalcet synthesis?
Carbamate impurities arise during substitution reactions, particularly under phase-transfer conditions. To mitigate this:
- Replace bromoalkyl derivatives with mesylate leaving groups to enhance reaction specificity.
- Use toluene as the solvent and triethylamine as the base to suppress side reactions.
- Monitor temperature rigorously (25°C optimal) to prevent over-reactivity.
- Employ gradient HPLC or LC-MS for impurity profiling during intermediate purification .
Q. Basic: What analytical methods are validated for quantifying Cinacalcet Hydrochloride in bulk and formulations?
A stability-indicating UV spectrophotometric method (absorption at 281 nm in methanol) is validated per ICH guidelines, with linearity in 15–35 μg/mL (R² = 0.9992) and precision (RSD <2%). Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions confirm method robustness. Alternative techniques include HPLC with C18 columns and mass spectrometry for metabolite identification .
Q. Advanced: What longitudinal study designs are effective for evaluating Cinacalcet’s impact on parathyroid gland (PTG) volume in secondary hyperparathyroidism (SHPT)?
Prospective observational studies with stratified sampling (e.g., tertiles of baseline PTG volume or PTH levels) are critical. Key parameters:
- Biochemical markers : Serum PTH, calcium, phosphate (measured monthly).
- Imaging : Ultrasonography or 99mTc-sestamibi scans for PTG volume quantification.
- Covariates : Baseline nodularity, concurrent vitamin D receptor activator (VDRA) use.
A 2-year study showed 30% reduction in PTG volume and PTH levels, though 16% of patients exhibited paradoxical PTG growth, necessitating subgroup analysis .
Q. Advanced: How should researchers address nonlinear pharmacokinetics of Cinacalcet Hydrochloride in SHPT patients?
Nonlinearity arises from CYP3A4 saturation and dose-dependent absorption . Strategies:
- Use population pharmacokinetic (PopPK) modeling to individualize dosing.
- Incorporate covariates like renal function, serum albumin, and CYP2D6 polymorphism data.
- Validate models with sparse sampling in Phase IV trials, adjusting for GI adverse effects that alter compliance .
Q. Advanced: What pharmacogenetic factors influence Cinacalcet’s safety profile in diverse populations?
CYP2D6 poor metabolizers exhibit 2–3-fold higher Cinacalcet exposure. Methodological recommendations:
- Genotype participants for CYP2D6 alleles (e.g., *10, *4) in preclinical trials.
- Adjust dosing in CYP2D6-deficient cohorts to avoid hypocalcemia.
- Monitor drug-drug interactions with CYP2D6 substrates (e.g., β-blockers) using tandem mass spectrometry .
Q. Basic: What mechanisms underlie Cinacalcet’s pharmacodynamic effects on calcium-sensing receptors (CaSR)?
Cinacalcet acts as a positive allosteric modulator of CaSR, enhancing receptor sensitivity to extracellular calcium. This suppresses PTH secretion via Gq/11 protein-coupled signaling, reducing serum calcium and phosphate. In vitro, EC50 for CaSR activation is ~27 nM in HEK293 cells expressing human CaSR .
Q. Advanced: How can conflicting data on PTG volume changes post-Cinacalcet therapy be resolved?
Contradictions (e.g., 30% PTG reduction vs. 16% growth) require:
- Histopathological stratification : Differentiate diffuse vs. nodular hyperplasia.
- Multivariable regression to identify predictors (e.g., baseline serum calcium >10 mg/dL correlates with resistance).
- Long-term follow-up beyond 2 years to assess rebound hyperplasia mechanisms .
Q. Advanced: What considerations are critical when designing studies on Cinacalcet’s CYP2D6 inhibition potential?
- Use cocktail probe assays with dextromethorphan (CYP2D6 substrate) to quantify inhibition.
- Measure plasma concentrations of co-administered drugs (e.g., metoprolol) in renal impairment models.
- Adjust for genetic polymorphisms in pharmacokinetic simulations .
Q. Basic: What preclinical models best replicate Cinacalcet’s in vivo effects on PTH modulation?
Properties
IUPAC Name |
N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h4-5,7,10-11,13,15-16,26H,2-3,6,8-9,12,14H2,1H3;1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYQZFGCGSJOBC-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1CCCC2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=C1CCCC2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229225-43-7 | |
Record name | 1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1229225-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.